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3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of catalysts such as copper or silver salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving efficient industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but with a methyl group instead of an ethyl group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group, used in the synthesis of fungicides.
Uniqueness
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific cyclobutyl and ethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with biological systems, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring with a cyclobutyl group and an ethyl group, along with a carboxylic acid functional group at the fourth position. Its molecular formula is C9H12N2O2 with a molecular weight of approximately 194.23 g/mol. The three-dimensional structure provided by the cyclobutyl moiety may influence its chemical reactivity and biological activity significantly.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions can modulate pathways related to inflammation, pain, and other physiological responses. The specific mechanisms remain under investigation, but preliminary studies suggest it could serve as a lead compound for developing new therapeutic agents .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies have indicated that modifications in the pyrazole structure can enhance anti-inflammatory activity, suggesting that this compound may exhibit similar properties .
Antimicrobial Activity
Preliminary research has also explored the antimicrobial potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid | Similar cyclobutyl and pyrazole structure | Different position of carboxylic acid group |
5-Cyclobutyl-1-ethyl-1H-pyrazole-3-carboxylic acid | Contains cyclobutyl group with different carboxylic position | Different reactivity due to structural variations |
3-Amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester | Amino substitution at position 3 | Alters biological activity compared to original compound |
This table highlights how slight changes in structure can lead to significant differences in biological activity, emphasizing the importance of ongoing research into this compound's properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including those related to this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions that require specific reagents and controlled conditions to achieve high yields and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
- Biological Evaluation : In vitro assays have been conducted to evaluate the anti-inflammatory properties of various pyrazole derivatives. Results indicate that certain modifications can enhance potency against inflammatory markers, suggesting similar potential for this compound .
- Pharmacological Studies : Research has also examined the interaction of pyrazole derivatives with specific receptors involved in pain signaling pathways, indicating possible analgesic effects that warrant further exploration for therapeutic applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-cyclobutyl-1-ethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-6-8(10(13)14)9(11-12)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
KJBJQGVNIIGTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2CCC2)C(=O)O |
Origin of Product |
United States |
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